2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N'-hydroxyethanimidamide
Overview
Description
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]-N’-hydroxyethanimidamide is a synthetic organic compound characterized by the presence of a thiazole ring, a phenoxy group, and a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N’-hydroxyethanimidamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the thiazole ring.
Formation of the Hydroxyethanimidamide Moiety: The final step involves the reaction of the intermediate compound with hydroxylamine to form the hydroxyethanimidamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidamide moiety, converting it to the corresponding amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]-N’-hydroxyethanimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the thiazole ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The inhibition of key enzymes or receptors disrupts essential biological pathways, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
- 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]-4-(trifluoromethyl)pyridine : This compound shares the thiazole and phenoxy groups but differs in the presence of a trifluoromethyl group, which can alter its bioactivity and chemical properties.
- 2-Acetylthiazoline : Another thiazole derivative, differing in the presence of an acetyl group instead of the hydroxyethanimidamide moiety.
Uniqueness: 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethanimidamide moiety, in particular, contributes to its potential as a versatile bioactive compound.
Properties
IUPAC Name |
2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N'-hydroxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c12-10(14-15)7-16-9-3-1-8(2-4-9)11-13-5-6-17-11/h1-4,15H,5-7H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOPDTAGTUIJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)C2=CC=C(C=C2)OCC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371960 | |
Record name | 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263015-85-6 | |
Record name | 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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